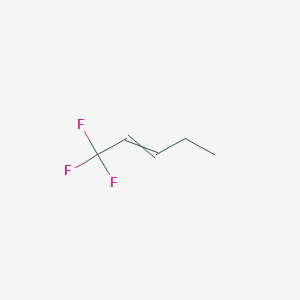
1,1,1-三氟戊-2-烯
描述
1,1,1-Trifluoropent-2-ene is a chemical compound with the formula C5H7F3 . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .
Molecular Structure Analysis
The molecular structure of 1,1,1-Trifluoropent-2-ene contains a total of 14 bonds. There are 7 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond .Physical And Chemical Properties Analysis
1,1,1-Trifluoropent-2-ene is a liquid at room temperature . It has a molecular weight of 124.104 Da .科学研究应用
对映选择性合成
1,1,1-三氟戊-2-烯已被用于对1,1,1-三氟烷-2-醇进行对映选择性合成。该过程涉及使用手性钌催化剂氢化1,1,1-三氟烷-2-酮烯基乙酸酯,从而产生对映纯的三氟乳酸(Kuroki et al., 2000)。
自由基加成反应
该化合物已被研究其在自由基加成反应中的作用。例如,光化学引发的三氟碘甲烷加成到丁-2-烯产生各种加合物,包括2-碘-3-三氟甲基丁烷(Davies et al., 1980)。
烯反应
与之密切相关的三氟亚硝基甲烷展示了在烯反应中的多功能性,与各种烯烃形成N-烯基-N-三氟甲基羟胺。这些羟胺容易被氧化为亚硝基(Barlow et al., 1980)。
金催化的环异构化
1,1,1-三氟戊-2-烯衍生物已被用于金催化的1,5-炔烯的环异构化,导致交叉共轭三烯的形成。该过程涉及独特的亲核加成和1,5-氢转移(Cheong et al., 2008)。
呋喃的新合成
该化合物在通过钯催化的环异构化中对3-(3,3,3-三氟丙-1-烯-2-基)呋喃的新合成中起着关键作用,展示了其在创造复杂有机结构中的实用性(Zhang et al., 2007)。
脂肪酶介导的动力学分辨
1,1,1-三氟戊-2-烯衍生物已被用于脂肪酶介导的动力学分辨,导致高纯度的1,1,1-三氟-2,3-环氧丙烷的形成,展示了其在酶促过程中的潜力(Shimizu et al., 1996)。
β-(三氟甲基)呋喃的合成
另一个应用包括从1,3-二羰基化合物和α-(三卤乙烯基)硝基乙烷合成β-(三氟甲基)呋喃,突显了其在创造含氟有机化合物中的用途(Barkov等,2013)。
分子结构分析
已对1,1,1-三氟-5,5-二甲基-2,4-己二酮的构象、分子结构和分子内氢键进行了研究,这是1,1,1-三氟戊-2-烯的衍生物,以了解其化学行为(Vakili et al., 2012)。
锂离子电池中的电解质添加剂
与1,1,1-三氟戊-2-烯密切相关的1,1-二氟-1-烯已被探索作为锂离子电池中的电解质添加剂,展示了该化合物在能量存储技术中的潜力(Kubota et al., 2012)。
安全和危害
1,1,1-Trifluoropent-2-ene is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, using explosion-proof equipment, and wearing protective gloves/clothing/eye protection/face protection .
属性
IUPAC Name |
1,1,1-trifluoropent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3/c1-2-3-4-5(6,7)8/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCNHAYYQPIMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoropent-2-ene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the isomerization of 2-(trifluoromethyl)-5-phenyl-1,1,1-trifluoropent-2-ene in the context of the research?
A1: The research focuses on synthesizing fluorine-containing compounds, particularly those mimicking natural prenyl groups found in plant growth regulators called cytokinins. The isomerization of 2-(trifluoromethyl)-5-phenyl-1,1,1-trifluoropent-2-ene, an example of a fluorinated olefin, presents a challenge in the synthesis process. The abstract states that these fluorinated olefins are easily isomerized in basic conditions, hindering the intended reaction with potassium thiophenate []. This isomerization was studied using 19F and 1H NMR, revealing an intramolecular mechanism following first-order kinetics with respect to the olefin []. Understanding this isomerization is crucial for optimizing the synthesis of fluorinated prenyl synthons used in creating the target cytokinin analogs.
Q2: The abstract mentions NMR studies. What information do these studies provide about the fluorinated compounds?
A2: The research utilizes 13C NMR to analyze a series of fluorinated acrylates. These studies reveal that the presence of fluorine atoms influences the electron density distribution within the molecule. Specifically, the carbon adjacent to the fluorine-containing methyl groups shows a shift towards higher field in the 13C NMR spectrum, indicating an increase in electron density at that position []. This information is valuable for understanding the electronic effects of fluorine substitution and how it might impact the reactivity and properties of the synthesized prenyl synthons.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



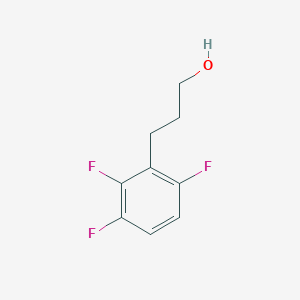
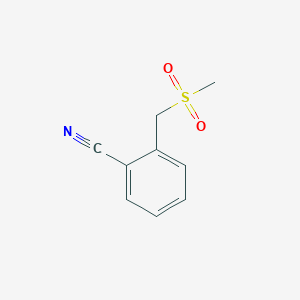
![5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B1465117.png)
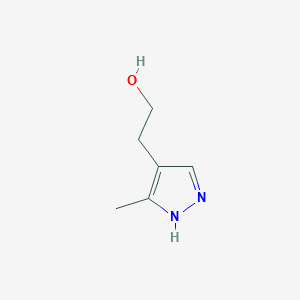

![6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1465124.png)
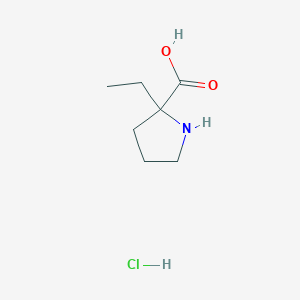


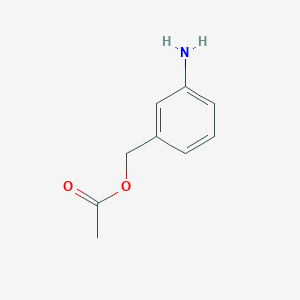

![cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465133.png)
![cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465134.png)
